24, 25-Dihydroxy VD2

Übersicht

Beschreibung

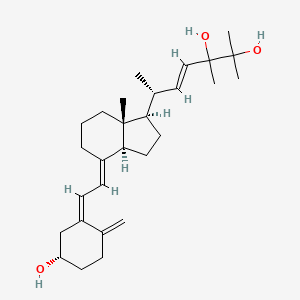

24,25-Dihydroxy vitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound is a synthetic analog of vitamin D and plays a role in the regulation of calcium and phosphate metabolism in the body. It is formed through the hydroxylation of vitamin D2 at the 24th and 25th positions, resulting in a compound that is structurally similar to other hydroxylated forms of vitamin D, such as 1,25-dihydroxy vitamin D3 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 24,25-Dihydroxyvitamin D2 beinhaltet typischerweise die Hydroxylierung von Vitamin D2. Dieser Prozess kann durch verschiedene chemische Reaktionen erreicht werden, darunter die Verwendung spezifischer Hydroxylierungsmittel und Katalysatoren. Eine gängige Methode beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung und Reinigung des hydroxylierten Produkts .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 24,25-Dihydroxyvitamin D2 die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet häufig die Verwendung fortschrittlicher chromatographischer Techniken und Massenspektrometrie zur Überwachung und Steuerung der Qualität des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 24,25-Dihydroxyvitamin D2 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seinen Stoffwechsel und seine biologische Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um 24,25-Dihydroxyvitamin D2 zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.

Substitution: Substitutionsreaktionen können die Verwendung von Halogenierungsmitteln oder anderen Nukleophilen umfassen, um neue funktionelle Gruppen einzuführen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und oxidierte Derivate von 24,25-Dihydroxyvitamin D2, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Role in Vitamin D Metabolism

24,25(OH)₂D is primarily recognized as a catabolite of 25-hydroxyvitamin D (25(OH)D), which is the main circulating form of vitamin D. Its measurement has been proposed as a method to better understand vitamin D metabolism and deficiency states:

- Vitamin D Metabolite Ratio (VMR) : The ratio of 24,25(OH)₂D to 25(OH)D is known as the Vitamin D Metabolite Ratio (VMR). Research indicates that this ratio can provide insights into vitamin D metabolism and may help differentiate between various conditions such as vitamin D deficiency and intoxication .

- CYP24A1 Enzyme Activity : The production of 24,25(OH)₂D is regulated by the enzyme CYP24A1, which is influenced by vitamin D receptor activity. In cases of vitamin D deficiency, CYP24A1 activity is downregulated, leading to altered levels of 24,25(OH)₂D .

Clinical Implications

The clinical significance of 24,25(OH)₂D has been explored in various health conditions:

- Bone Health : Studies have shown that 24,25(OH)₂D concentrations correlate with bone mineral density (BMD) and fracture risk. For instance, lower levels of 24,25(OH)₂D have been associated with increased risk of secondary hyperparathyroidism and mortality in chronic kidney disease (CKD) patients .

- Chronic Kidney Disease : In CKD patients, stagnant vitamin D metabolism is characterized by decreased production of both active forms of vitamin D and catabolites like 24,25(OH)₂D. This relationship indicates that measuring 24,25(OH)₂D could be beneficial in assessing the severity of vitamin D metabolism dysfunction in these patients .

Biomarker Potential

Given its metabolic role and correlation with other biomarkers, 24,25(OH)₂D has potential as a diagnostic tool:

- Functional Vitamin D Deficiency : The isolated measurement of 24,25(OH)₂D may not add clinical value beyond that provided by 25(OH)D; however, when used in conjunction with 25(OH)D measurements to calculate VMR, it can help identify functional vitamin D deficiency .

- Population Variability : Research has indicated differences in 24,25(OH)₂D concentrations among different racial groups. For example, lower mean concentrations were observed in African American subjects compared to Caucasians . Understanding these differences is crucial for tailoring treatment and supplementation strategies.

Analytical Performance Specifications

Recent studies have established analytical performance specifications for measuring 24,25(OH)₂D:

- A collaborative effort among European laboratories has led to the development of standardized methods for quantifying this metabolite using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This standardization aims to enhance the accuracy and reliability of test results across different clinical settings .

Wirkmechanismus

The mechanism of action of 24,25-Dihydroxy vitamin D2 involves its interaction with specific receptors and enzymes in the body. It is believed to exert its effects through the regulation of calcium and phosphate homeostasis. The compound binds to the vitamin D receptor (VDR), which then forms a complex with the retinoid X receptor (RXR). This complex acts as a transcription factor, regulating the expression of genes involved in calcium and phosphate metabolism .

Vergleich Mit ähnlichen Verbindungen

1,25-Dihydroxy vitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.

25-Hydroxy vitamin D2: A precursor to 24,25-Dihydroxy vitamin D2, involved in the initial steps of vitamin D metabolism.

24,25-Dihydroxy vitamin D3: A hydroxylated form of vitamin D3, similar in structure and function to 24,25-Dihydroxy vitamin D2.

Uniqueness: 24,25-Dihydroxy vitamin D2 is unique in its specific hydroxylation pattern, which distinguishes it from other hydroxylated forms of vitamin D. This unique structure may confer specific biological activities and therapeutic potential that are distinct from other vitamin D metabolites .

Biologische Aktivität

24,25-Dihydroxy Vitamin D2 (24,25(OH)2D2) is a hydroxylated metabolite of vitamin D2 (ergocalciferol), playing a crucial role in calcium and phosphate metabolism. This compound is synthesized in the liver through the hydroxylation of 25-hydroxyvitamin D (25(OH)D) at the 24th and 25th positions. It is structurally similar to other active forms of vitamin D, particularly 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is known for its significant biological activity.

Target Enzymes

The primary target of 24,25(OH)2D2 is the cytochrome P450 enzyme, specifically 25-hydroxyvitamin D-24-hydroxylase (24-OHase). This enzyme catalyzes the hydroxylation process, leading to the production of inactive metabolites from active vitamin D forms.

Biochemical Pathways

The metabolic pathway involving 24,25(OH)2D2 includes:

- Hydroxylation at carbons 24 and 23.

- Cleavage at the C-23/C-24 bond.

- Subsequent oxidation to form calcitroic acid.

These reactions contribute to the regulation of calcium and phosphorus homeostasis in the body, impacting various physiological processes.

Cellular Effects

24,25(OH)2D2 has been shown to influence several cellular processes:

- Calcium Absorption : Enhances intestinal absorption of calcium.

- Bone Resorption : Mobilizes calcium from bones.

- Renal Function : Aids in renal reabsorption of calcium and phosphate.

Pharmacokinetics

The pharmacokinetics of 24,25(OH)2D2 involves its formation from 25(OH)D primarily in the liver. The compound has a relatively short half-life and is present in low concentrations in serum.

Clinical Implications

Research indicates that low levels of 24,25(OH)2D2 are associated with various health issues, including chronic kidney disease (CKD) and secondary hyperparathyroidism. A study demonstrated that patients with CKD and low serum levels of this metabolite had an increased risk of mortality (hazard ratio 1.60 for levels below the median) .

Clinical Studies

- Study on CKD Patients :

-

Association with Bone Health :

- Low levels were linked to poor bone health outcomes in patients with osteoporosis and other metabolic bone diseases.

Comparative Analysis

A comparative study evaluated the biological activity of various vitamin D analogs, including 24,25(OH)2D2 against other forms like 1,25(OH)2D3. The findings suggested that while it has some regulatory effects on calcium metabolism, its potency is lower compared to more active forms .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-LLWYEHBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735363 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58050-55-8 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in this paper regarding 24,25-Dihydroxy Vitamin D2?

A1: This paper [] focuses on the isolation and identification of 24,25-Dihydroxy Vitamin D2 using a specific technique: perfusion of rat kidneys. While the paper doesn't delve into the detailed properties and functions of this compound, it highlights the successful isolation and identification of this vitamin D2 metabolite using a biological model. This isolation paved the way for further research into its metabolic pathways and potential biological roles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.